molecular formula C20H18ClNO4 B1139229 Chlorhydrate de berbérine CAS No. 141433-60-5

Chlorhydrate de berbérine

Numéro de catalogue B1139229
Numéro CAS: 141433-60-5
Poids moléculaire: 371.81
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Berberine has shown to be effective in inhibiting cell proliferation and promoting apoptosis in various cancerous cells;  MAPK and Wnt/β-catenin pathways affected by Berberine.IC50 value:Target: Anticancer agentThe plant-based alkaloid berberine has potential therapeutic applications for breast cancer, although a better understanding of the genes and cellular pathways regulated by this compound is needed to define the mechanism of its action in cancer treatment. In this review, the molecular targets of berberine in various cancers, particularly breast cancer, are discussed. Berberine was shown to be effective in inhibiting cell proliferation and promoting apoptosis in various cancerous cells. Some signaling pathways affected by berberine, including the MAP (mitogen-activated protein) kinase and Wnt/β-catenin pathways, are critical for reducing cellular migration and sensitivity to various growth factors [1]. Treatment with BBR(Berberine) in rats on the atherogenic diet reduced plasma total cholesterol and nonHDL cholesterol levels by 29%-33% and 31%-41%, respectively, with no significant differences being observed among the three doses [2]. Berberine induced both apoptotic and autophagic death of HepG2 cells, which was associated with a significant activation of AMPK and an increased expression of the inactive form of acetyl-CoA carboxylase (ACC) [3]. Berberine did not show major effects on viability of HEK-293 embryonic kidney and HCT116 colon carcinoma cells and was not toxic in concentrations up to 20 μM. Berberine inhibited β-catenin transcriptional activity and attenuated anchorage-independent growth. As a result of berberine treatment, cellular levels of active β-catenin were reduced concomitant with an increase in the expression of E-cadherin [4].

Applications De Recherche Scientifique

Amélioration des propriétés pharmaceutiques

Le chlorhydrate de berbérine (BCl) a été utilisé dans la synthèse de nouveaux cocristaux pour une formulation potentielle de comprimés pharmaceutiques {svg_1}. Les cocristaux de BCl avec des isomères de benzendiol ont présenté une meilleure stabilité contre une humidité élevée et des taux de dissolution intrinsèques et en poudre plus élevés que le BCl {svg_2}. Ce processus de cocristallisation s'est avéré améliorer les propriétés pharmaceutiques du BCl, contribuant au développement de médicaments {svg_3}.

Activités antibactériennes et anti-inflammatoires

La berbérine est connue pour ses activités antibactériennes et anti-inflammatoires {svg_4}. Elle a été utilisée dans le traitement de diverses maladies, notamment l'arythmie ventriculaire et l'arythmie supraventriculaire {svg_5}.

Troubles du système nerveux central

Des études récentes ont montré que la berbérine exerce un effet protecteur sur le système nerveux central {svg_6}. Elle est considérée comme un agent prometteur dans les troubles tels que la maladie d'Alzheimer, l'ischémie cérébrale, la dépression mentale, l'anxiété et la schizophrénie {svg_7}.

Propriétés anticancéreuses

Le this compound a été utilisé dans le traitement de diverses maladies, y compris le cancer {svg_8}. Ses propriétés anticancéreuses en font un composé précieux dans la recherche médicale {svg_9}.

Traitement du diabète et des maladies cardiovasculaires

La berbérine a été utilisée pour traiter le diabète et les maladies cardiovasculaires {svg_10}. Elle a des effets de dilatation des vaisseaux sanguins, de réduction de la pression artérielle et de la thrombose {svg_11}.

Effet hypoglycémique et métabolisme lipidique

La berbérine a un puissant effet hypoglycémique oral et est efficace dans le métabolisme lipidique {svg_12}. Ces résultats en font un médicament prometteur pour le traitement du diabète {svg_13}.

Mécanisme D'action

Target of Action

Berberine chloride hydrate (BBR) is a naturally occurring isoquinoline alkaloid that has been identified to interact with several cellular and molecular targets . These targets include AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), mitogen-activated protein kinase silent information regulator 1 (SIRT-1), hypoxia-inducible factor 1α (HIF-1α), vascular endothelial growth factor phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), janus kinase 2 (JAK-2), Ca 2+ channels, and endoplasmic reticulum stress .

Mode of Action

BBR interacts with its targets, leading to a variety of changes in cellular function. For instance, it shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways . It also inhibits DNA topoisomerase .

Biochemical Pathways

BBR affects several biochemical pathways. It shows anti-inflammatory and antioxidant activity by regulating AMPK, NF-κB, and other pathways . It also impacts lipid metabolism, reducing the body’s ability to uptake long-chain fatty acids, which could prevent weight gain and cholesterol buildup . Furthermore, BBR downregulates the expression of genes involved in lipogenesis and upregulates those involved in energy expenditure in adipose tissue and muscle .

Pharmacokinetics

The pharmacokinetics of BBR is complex due to its poor bioavailability when administered orally . This is primarily due to P-glycoprotein (P-gp)-mediated efflux and self-aggregation, which greatly hinder its absorption . To overcome this, transdermal formulations of BBR have been developed, which have shown to achieve BBR levels well above oral administration .

Result of Action

The molecular and cellular effects of BBR’s action are diverse. It has been found to suppress Streptococcus mutans biofilm formation as well as its cariogenic virulence including acid production and EPS synthesis . It also reduces the antioxidant capacity of S. aureus . In human liver cells, BBR administration resulted in a dose- and time-dependent increase in InsR expression, InsR mRNA, and protein expression .

Action Environment

The action, efficacy, and stability of BBR can be influenced by environmental factors such as pH. For instance, the antibacterial effect of BBR was found to be enhanced under acidic and alkaline conditions . This suggests that the environment in which BBR is administered can significantly impact its therapeutic effectiveness.

Analyse Biochimique

Biochemical Properties

Berberine chloride hydrate plays a crucial role in various biochemical reactions. One of its primary actions is the activation of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis. By activating AMPK, berberine chloride hydrate enhances glucose uptake in muscle cells and improves insulin sensitivity, which is particularly beneficial for individuals with type 2 diabetes . Additionally, berberine chloride hydrate interacts with several biomolecules, including transcription factors, cytokines, and enzymes. It inhibits the activity of pro-inflammatory cytokines and reduces oxidative stress, thereby exerting anti-inflammatory effects . Berberine chloride hydrate also modulates lipid metabolism, leading to lowered cholesterol and triglyceride levels .

Cellular Effects

Berberine chloride hydrate has significant effects on various types of cells and cellular processes. It influences cell function by activating AMPK, which regulates metabolism and energy levels within cells . This activation leads to improved glucose uptake, enhanced fatty acid oxidation, and inhibited lipid synthesis . Berberine chloride hydrate also affects cell signaling pathways, gene expression, and cellular metabolism. It has been shown to reduce inflammation and oxidative stress, which can help alleviate symptoms associated with chronic inflammatory conditions such as arthritis, metabolic syndrome, and cardiovascular disease . Furthermore, berberine chloride hydrate has antimicrobial properties, disrupting the cell wall synthesis of bacteria and making it effective against various pathogenic microorganisms .

Molecular Mechanism

The molecular mechanism of berberine chloride hydrate involves multiple pathways. One key mechanism is the activation of AMPK, which stimulates glucose uptake, enhances fatty acid oxidation, and inhibits lipid synthesis . Berberine chloride hydrate also modulates the expression of various genes involved in tumorigenesis and inflammation, including transcription factor nuclear factor-kappa B (NF-kB), myeloid cell leukemia 1 (Mcl-1), B-cell lymphoma 2 (Bcl-2), and cyclooxygenase (COX)-2 . Additionally, it affects the activity of enzymes such as peroxisome proliferator-activated receptor (PPAR)-γ and glucose transporter (GLUT) 4, further amplifying its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of berberine chloride hydrate can change over time. Studies have shown that berberine chloride hydrate is stable for up to six months under various pH and temperature conditions . Its bioavailability is relatively low, and it undergoes extensive first-pass metabolism . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with berberine chloride hydrate demonstrating sustained anti-inflammatory and antioxidant properties . Additionally, chronic administration of berberine chloride hydrate has been shown to result in higher levels of circulating berberine and its metabolites .

Dosage Effects in Animal Models

The effects of berberine chloride hydrate vary with different dosages in animal models. Studies have shown that berberine chloride hydrate has a dose-dependent effect on memory improvement in animal models of Alzheimer’s disease . At higher doses, berberine chloride hydrate has been observed to have toxic effects, including gastrointestinal discomfort and liver toxicity . At therapeutic doses, it has shown promise in treating metabolic disorders, cardiovascular diseases, and certain forms of cancer .

Metabolic Pathways

Berberine chloride hydrate is involved in several metabolic pathways. It is extensively metabolized in the liver and intestine, with phase II metabolites being the major metabolites present in blood circulation . The primary metabolic pathways include glucuronidation and sulfation, leading to the formation of metabolites such as berberrubine, demethyleneberberine, and jatrorrhizine . These metabolites contribute to the therapeutic effects of berberine chloride hydrate by modulating metabolic flux and metabolite levels .

Transport and Distribution

Berberine chloride hydrate is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the intestine and undergoes extensive first-pass metabolism in the liver . The compound is then distributed to various tissues, including the liver, kidney, and brain . Berberine chloride hydrate interacts with transporters and binding proteins, which facilitate its localization and accumulation within cells . The bioavailability of berberine chloride hydrate is relatively low, with only a small fraction of the administered dose reaching systemic circulation .

Subcellular Localization

The subcellular localization of berberine chloride hydrate plays a crucial role in its activity and function. Studies have shown that berberine chloride hydrate is enriched in the mitochondria of cells . The mitochondrial membrane potential significantly enhances berberine uptake and inhibits its efflux, leading to higher intracellular concentrations . This localization is essential for its therapeutic effects, as it allows berberine chloride hydrate to interact with mitochondrial enzymes and modulate cellular energy metabolism .

Propriétés

IUPAC Name

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18NO4.ClH.H2O/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;;/h3-4,7-10H,5-6,11H2,1-2H3;1H;1H2/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNJXFPOPCFZOC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20987465
Record name 9,10-Dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20987465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68030-18-2
Record name Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium, 5,6-dihydro-9,10-dimethoxy-, chloride, monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068030182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20987465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does Berberine chloride hydrate interact with bacterial biofilms, and what are the implications for its use in treating dental caries?

A2: BCH effectively inhibits Streptococcus mutans biofilm formation by downregulating the expression of crucial genes involved in bacterial adhesion, colonization, and biofilm formation, such as srtA, spaP, and gbpC []. This inhibitory effect is particularly relevant in the context of dental caries, where S. mutans plays a major role. By suppressing biofilm formation and reducing acid production (through downregulation of comX and ldh genes) [], BCH shows promise as a potential therapeutic agent for preventing and managing dental caries.

Q2: Can Berberine chloride hydrate be incorporated into drug delivery systems, and what are the advantages of doing so?

A3: Yes, BCH can be successfully incorporated into advanced drug delivery systems. One example is its incorporation into shape memory polyurethane (SMPU) fibers using core-sheath wet-spinning technology []. These composite fibers offer controlled and programmable release of BCH, demonstrating pH-dependent release kinetics influenced by both diffusion and drug solubility []. The ability to tailor the release rate by manipulating the fiber shape through stretching and fixation opens up exciting possibilities for personalized drug delivery applications.

Q3: What are the potential applications of Berberine chloride hydrate beyond its antibacterial effects?

A4: Research suggests that BCH holds therapeutic potential beyond its antimicrobial properties. Studies show that BCH, in combination with aerobic exercise, might offer benefits in managing diabetes-related complications []. Although specific investigations into BCH's impact on cardiac muscle mitochondrial biogenesis in diabetic rats did not reveal significant changes at the tested doses [], further research with higher doses and different training protocols is warranted. Additionally, investigations into BCH's potential against harmaline-induced motor impairments in rat models of tremor [] highlight its potential therapeutic applications in neurological disorders.

Q4: How can we visually detect Perfluorooctane sulfonate (PFOS) using Berberine chloride hydrate?

A5: Interestingly, BCH plays a role in the highly selective fluorescent visual detection of PFOS. This method utilizes blue fluorescent carbon dots and leverages the interaction between BCH and PFOS []. This highlights the versatility of BCH in analytical chemistry applications, particularly in environmental monitoring and assessment.

Q5: What is the role of Berberine chloride hydrate in psoriasis phototherapy?

A6: BCH demonstrates potential as a UV-A and UV-B blocking agent, which are crucial components in topical creams for psoriasis phototherapy []. Research indicates that a combination of BCH and quercetin hydrate exhibits suitable UV blocking properties and acceptable photostability for potential application in these formulations []. Furthermore, this combination showed comparable cytotoxicity to standard UV filters like avobenzone and octinoxate at low concentrations [], suggesting a potential for developing safer and more effective topical treatments for psoriasis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.